Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine, iodine, and hydroxyl functional groups attached to a quinoline core, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The fluorine and iodine atoms are introduced through halogenation reactions. Fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The fluorine and iodine atoms enhance the compound’s binding affinity and specificity, making it a potent agent in various biological assays.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
- Ethyl 8-fluoro-6-iodoquinoline-3-carboxylate
Uniqueness
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound comprises a quinoline core with fluorine, iodine, and hydroxyl functional groups. The molecular formula is C13H10FINO3 with a molecular weight of approximately 361.11 g/mol. The synthesis typically involves several key steps:
- Formation of the Quinoline Core : Utilizing the Skraup synthesis method, an aniline derivative is cyclized with glycerol and sulfuric acid.
- Halogenation : Fluorination is performed using reagents like Selectfluor, while iodination can be achieved with iodine or N-iodosuccinimide.
- Esterification : The carboxyl group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, derivatives of quinoline compounds have demonstrated significant inhibition against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. In studies focusing on similar quinolone derivatives, compounds exhibited moderate to strong inhibitory activity against HIV integrase, suggesting that this compound may share similar mechanisms of action . Its unique halogen substitutions may enhance binding affinity to viral targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair in bacteria, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial cell division and promotes cell death.
- Binding Affinity : The presence of fluorine and iodine increases the compound's binding affinity to biological macromolecules, facilitating its interaction with various molecular targets.
Case Studies
Several studies have highlighted the promising biological activities of this compound:
- Antimicrobial Efficacy : In a comparative study, derivatives showed inhibition zones ranging from 22 mm to 25 mm against Klebsiella pneumoniae compared to standard drugs .
- Antiviral Studies : A recent investigation reported that structurally similar compounds exhibited IC50 values in the low micromolar range against HIV integrase, suggesting that this compound may possess similar efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds reveals its distinct advantages:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks halogen substitutions | Exhibits antimicrobial activity |
Ethyl 8-fluoroquinoline-3-carboxylate | Fluorinated but lacks iodine | Potentially less potent than iodinated variants |
This compound | Unique combination of fluorine and iodine | Enhanced biological activities |
Properties
Molecular Formula |
C12H9FINO3 |
---|---|
Molecular Weight |
361.11 g/mol |
IUPAC Name |
ethyl 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
QNCVKLMASOMFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)F |
Origin of Product |
United States |
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